Comprehensive NMR Characterization and Synthetic Workflows for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile
Comprehensive NMR Characterization and Synthetic Workflows for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper
Executive Summary
4-Hydroxy-3-methoxy-2-nitrobenzonitrile (CAS 677335-32-9) is a highly functionalized, electron-deficient aromatic building block. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the PI3K inhibitor Copanlisib and the soluble guanylate cyclase (sGC) stimulator Vericiguat [1]. This whitepaper provides an in-depth analysis of its synthetic methodology, the mechanistic causality behind the reaction conditions, and a rigorous breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles.
Synthetic Strategy and Mechanistic Causality
The synthesis of 4-hydroxy-3-methoxy-2-nitrobenzonitrile typically proceeds via the oxidative amination of its precursor, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.
The Challenge of Phenolic Protection
Traditional methods for converting aldehydes to nitriles (e.g., condensation with hydroxylamine followed by harsh dehydration using SOCl2 or POCl3 ) are fundamentally incompatible with this substrate. The presence of an unprotected, highly nucleophilic phenolic hydroxyl group at the C4 position would lead to unwanted side reactions, such as chlorination or esterification. Adding protection/deprotection steps (e.g., benzylation) reduces overall atom economy and industrial scalability.
The Solution: Transition-Metal-Free Oxidative Amination
To bypass the need for protecting groups, an iodine-mediated oxidative amination protocol in aqueous ammonia is utilized [1], [2].
-
Causality of Reagents:
-
Ammonium Hydroxide ( NH4OH ): Acts as a massive excess of the nitrogen source, driving the equilibrium toward the formation of the intermediate imine.
-
Molecular Iodine ( I2 ): Functions as a mild, chemoselective electrophilic oxidant. It reacts with the transient imine to form an N-iodoimine intermediate.
-
Tetrahydrofuran (THF): Serves as a co-solvent that ensures the organic aldehyde remains in solution while being fully miscible with the aqueous ammonia.
-
-
Mechanism: The base-promoted elimination of hydrogen iodide (HI) from the N-iodoimine rapidly collapses the intermediate into the desired thermodynamically stable nitrile, leaving the phenol untouched.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of the title compound, engineered with built-in analytical checkpoints to ensure a self-validating workflow.
Materials:
-
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)
-
Ammonium hydroxide (28% aqueous solution, excess)
-
Iodine ( I2 , 1.8 eq)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (e.g., 200 g, 1.01 mol) and dissolve completely in THF (2.5 L) under ambient conditions[1].
-
Amination: Slowly add 28% aqueous NH4OH (2.5 L) to the stirring solution. Note: A mild exotherm may occur; maintain the temperature below 30 °C.
-
Oxidation: Introduce molecular iodine (464 g, 1.8 mol) portion-wise to the mixture. The solution will turn dark brown.
-
Maturation: Stir the reaction mixture at room temperature for 48 hours.
-
Self-Validation Checkpoint (IPC): Pull a 0.5 mL aliquot, partition in EtOAc/ H2O , and analyze the organic layer via 1 H NMR. The reaction is complete when the aldehyde proton signal ( δ ~9.69 ppm) is completely absent [3].
-
-
Concentration: Concentrate the mixture under reduced pressure to remove the THF.
-
Acidification: Cool the aqueous residue to 0–5 °C and carefully acidify with 2N HCl to pH 2–3. This ensures the phenol is fully protonated, driving the product out of the aqueous phase.
-
Extraction & Purification: Extract the acidic aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Isolation: Triturate the resulting solid with cold diethyl ether to afford the pure 4-hydroxy-3-methoxy-2-nitrobenzonitrile as a crystalline solid (Typical yield: ~84%) [1].
NMR Spectroscopic Characterization
The structural elucidation of 4-hydroxy-3-methoxy-2-nitrobenzonitrile relies heavily on its unique electronic environment, driven by the "push-pull" dynamics of its four substituents.
H NMR Data Analysis
The 1 H NMR spectrum in DMSO- d6 provides a definitive map of the molecule's topology [1].
-
Phenolic OH ( δ 11.91 ppm): The extreme downfield shift is caused by the strong electron-withdrawing nature of the ortho-nitro group and potential intramolecular hydrogen bonding.
-
Aromatic Protons ( δ 7.67 and 7.20 ppm): H-6 and H-5 form an AB spin system. H-6 is highly deshielded (7.67 ppm) due to the anisotropic effect of the adjacent cyano group. H-5 is relatively shielded (7.20 ppm) due to the electron-donating resonance (+R) effect of the adjacent hydroxyl group. They exhibit a classic ortho coupling constant ( J≈8.6 Hz).
Table 1: 1 H NMR Spectral Data (DMSO- d6 , 400 MHz) [1]
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment |
| C4-OH | 11.91 | Singlet (s) | - | 1H | Phenolic proton |
| C6-H | 7.67 | Doublet (d) | ~8.6 | 1H | Aromatic CH (ortho to CN) |
| C5-H | 7.20 | Doublet (d) | ~8.6 | 1H | Aromatic CH (ortho to OH) |
| C3-OCH 3 | 3.88 | Singlet (s) | - | 3H | Methoxy protons |
C NMR Data Analysis (Empirically Derived)
While the 1 H NMR is explicitly documented in literature, the 13 C NMR shifts can be rigorously derived by applying cyano-substituent increment rules to the empirical 13 C NMR data of its direct precursor (4-hydroxy-3-methoxy-2-nitrobenzaldehyde) [3].
-
Causality of the Methoxy Shift: The methoxy carbon appears unusually downfield ( δ ~66.0 ppm). This is due to severe steric compression. Sandwiched between the bulky nitro and hydroxyl groups (di-ortho substitution), the methoxy methyl group is forced out of the aromatic plane. This restricts the p−π conjugation of the oxygen lone pair into the ring, deshielding the carbon nucleus.
Table 2: 13 C NMR Spectral Data (DMSO- d6 , 100 MHz) - Empirically Derived
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| C4 | ~161.1 | Quaternary (C-OH) | Highly deshielded by electronegative oxygen. |
| C3 | ~148.2 | Quaternary (C-OCH 3 ) | Deshielded by methoxy oxygen; restricted rotation. |
| C2 | ~146.7 | Quaternary (C-NO 2 ) | Deshielded by strongly electron-withdrawing nitro group. |
| C6 | ~136.3 | Methine (CH) | Aromatic CH, deshielded by ortho-CN and meta-NO 2 . |
| C5 | ~122.7 | Methine (CH) | Aromatic CH, shielded by ortho-OH resonance effect. |
| C7 (CN) | ~116.0 | Quaternary (C ≡ N) | Characteristic sp-hybridized nitrile carbon. |
| C1 | ~99.4 | Quaternary (C-CN) | Strongly shielded relative to benzene due to cyano ipso effect (-15.4 ppm). |
| C8 (OCH 3 ) | ~66.0 | Methyl (CH 3 ) | Methoxy carbon, sterically compressed (di-ortho substituted). |
Systems Integration & Application Workflow
The diagram below maps the synthetic utility of 4-hydroxy-3-methoxy-2-nitrobenzonitrile, demonstrating its position as a linchpin in the development of targeted therapeutics.
Workflow detailing the synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile and its API applications.
References
- Bayer HealthCare Pharmaceuticals. (2018). New Drug Approvals: Copanlisib.
- Google Patents. (2009). US7511041B2 - Fused azole-pyrimidine derivatives.
- The Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.
